

# BMS-754807: A Technical Guide to its Inhibition of IGF-1R and IR

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## Compound of Interest

Compound Name: BMS-754807

Cat. No.: B1684702

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This document provides a comprehensive technical overview of the inhibitory activity of **BMS-754807** against Insulin-like Growth Factor 1 Receptor (IGF-1R) and Insulin Receptor (IR). It includes quantitative inhibitory data, detailed experimental protocols for kinase inhibition assays, and visualizations of the relevant signaling pathways and experimental workflows.

## Core Inhibitory Data

**BMS-754807** is a potent and reversible dual inhibitor of the IGF-1R and IR tyrosine kinases.<sup>[1]</sup><sup>[2]</sup><sup>[3]</sup> Its inhibitory activity has been quantified through determination of the inhibitor constant (Ki) and the half-maximal inhibitory concentration (IC50) in cell-free enzymatic assays.<sup>[2]</sup><sup>[4]</sup>

Target Kinase	Ki Value (nM)	IC50 Value (nM)
IGF-1R	<2	1.8
IR	<2	1.7

## Experimental Protocol: In Vitro Kinase Inhibition Assay

The determination of the inhibitory potency of **BMS-754807** against IGF-1R and IR was conducted using a standardized in vitro kinase assay. The following protocol outlines the key

steps and reagents employed in such an assay.

Objective: To measure the enzymatic activity of recombinant human IGF-1R or IR in the presence of varying concentrations of **BMS-754807** to determine the  $K_i$  and  $IC_{50}$  values.

Materials and Reagents:

- Recombinant human IGF-1R or IR enzyme
- **BMS-754807** (dissolved in DMSO)
- ATP (at a concentration equivalent to its  $K_m$ )
- Fluorescently labeled synthetic peptide substrate (e.g., KKSREGDYMTMQIG)
- Assay Buffer (100 mM HEPES pH 7.4, 10 mM  $MgCl_2$ , 0.015% Brij-35, 4 mM DTT)
- EDTA (for reaction termination)
- 384-well U-bottom plates
- Microplate reader capable of detecting fluorescence

Procedure:

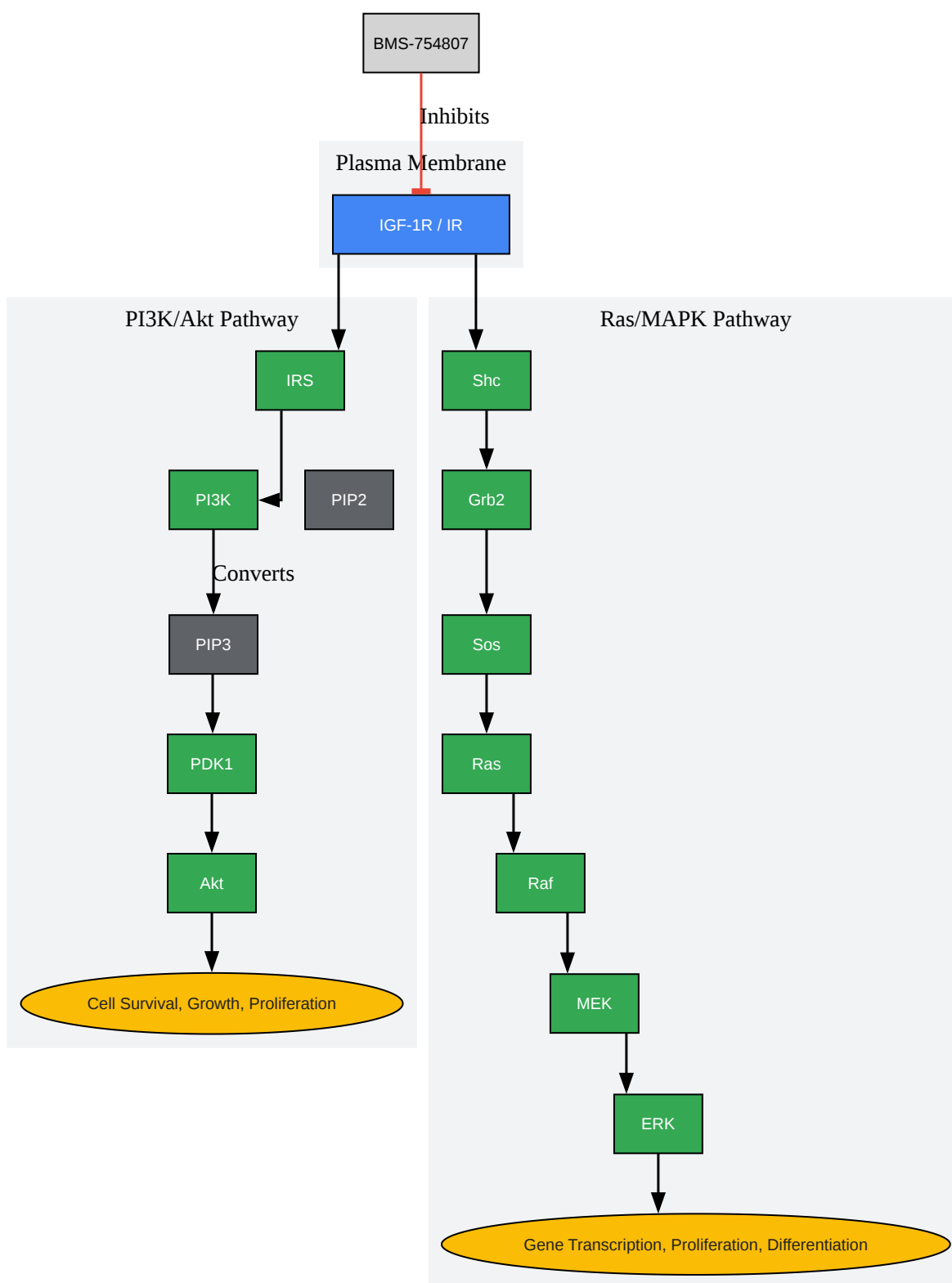
- Compound Preparation: A serial dilution of **BMS-754807** is prepared in DMSO to create a range of concentrations for testing.
- Reaction Setup: The enzymatic reactions are set up in 30  $\mu L$  volumes in the wells of a 384-well plate. Each reaction mixture contains the assay buffer, the recombinant kinase (IGF-1R or IR), and the fluorescently labeled peptide substrate at a concentration of 1.5  $\mu M$ .
- Initiation of Reaction: The kinase reaction is initiated by the addition of ATP (at its  $K_m$  concentration) and the various concentrations of **BMS-754807**.
- Incubation: The reaction plate is incubated for 60 minutes at room temperature to allow for the phosphorylation of the substrate by the kinase.

- **Termination of Reaction:** The enzymatic reaction is stopped by the addition of EDTA, which chelates the  $Mg^{2+}$  ions necessary for kinase activity.
- **Data Acquisition:** The reaction mixtures are analyzed using a Caliper LabChip 3000 system. This system performs an electrophoretic separation of the fluorescently labeled substrate from the phosphorylated product. The amount of product formed is quantified by detecting the fluorescence of the phosphorylated peptide.
- **Data Analysis:** The extent of inhibition for each **BMS-754807** concentration is calculated relative to control reactions. A "0% inhibition" control contains the enzyme and vehicle (DMSO) but no inhibitor, while a "100% inhibition" control contains no enzyme. The  $IC_{50}$  values are then determined by performing a non-linear regression analysis of the dose-response curves. The  $K_i$  value is subsequently calculated from the  $IC_{50}$  value using the Cheng-Prusoff equation, which takes into account the ATP concentration used in the assay.

## Visualizations

### IGF-1R / IR Signaling Pathway

The following diagram illustrates the canonical signaling pathways downstream of IGF-1R and IR activation, which are inhibited by **BMS-754807**.

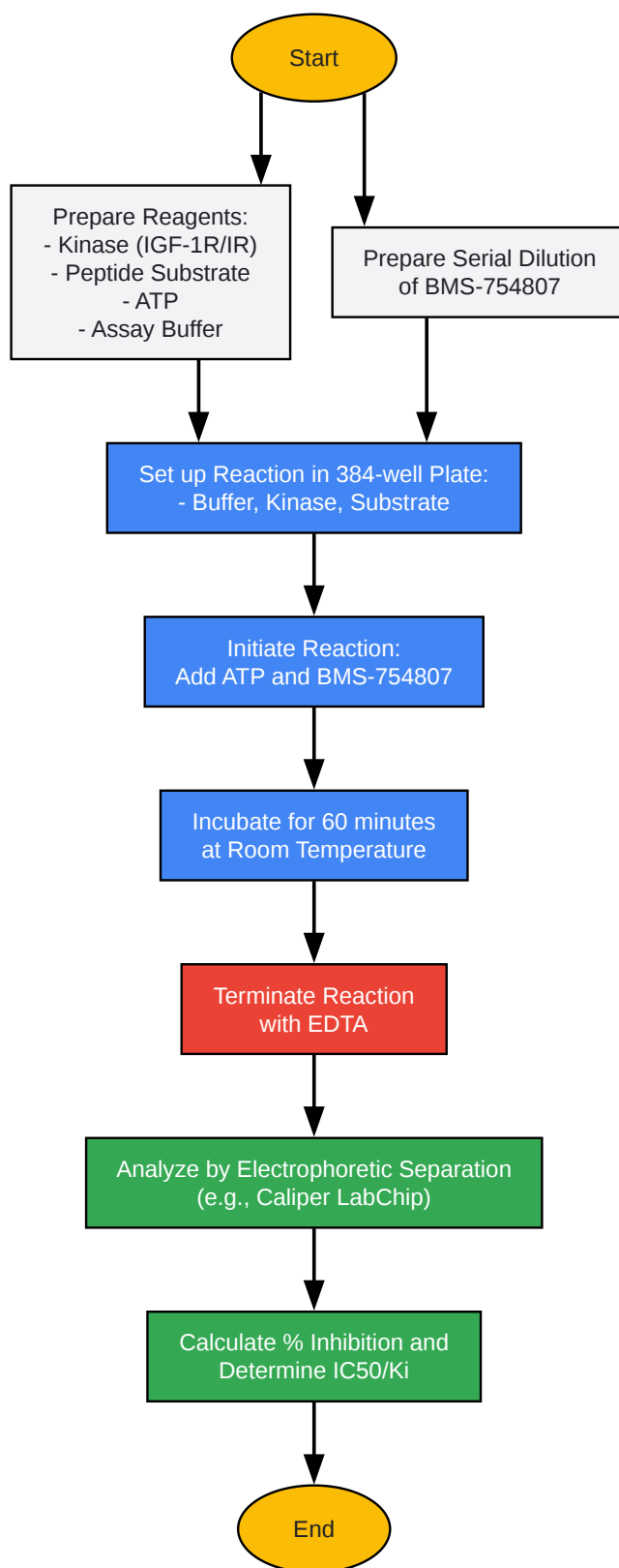


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IGF-1R/IR signaling pathways inhibited by **BMS-754807**.

## Experimental Workflow for Kinase Inhibition Assay

The diagram below outlines the logical flow of the in vitro kinase assay used to determine the inhibitory activity of **BMS-754807**.



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Workflow for in vitro kinase inhibition assay of **BMS-754807**.

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## References

- 1. A Highly Selective Dual Insulin Receptor (IR)/Insulin-like Growth Factor 1 Receptor (IGF-1R) Inhibitor Derived from an Extracellular Signal-regulated Kinase (ERK) Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. BMS-754807, a small molecule inhibitor of insulin-like growth factor-1R/IR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Differential Effects of IGF-1R Small Molecule Tyrosine Kinase Inhibitors BMS-754807 and OSI-906 on Human Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
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